HWL-088

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

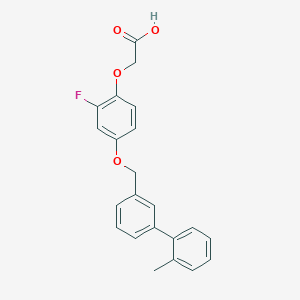

2-[2-fluoro-4-[[3-(2-methylphenyl)phenyl]methoxy]phenoxy]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19FO4/c1-15-5-2-3-8-19(15)17-7-4-6-16(11-17)13-26-18-9-10-21(20(23)12-18)27-14-22(24)25/h2-12H,13-14H2,1H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJYJBYPNDWNZAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CC=CC(=C2)COC3=CC(=C(C=C3)OCC(=O)O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19FO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Dual Agonist HWL-088: A Deep Dive into its Mechanism of Action for Metabolic Disease

Shanghai, China - In the ongoing battle against metabolic diseases such as type 2 diabetes and nonalcoholic steatohepatitis (NASH), a novel small molecule, HWL-088, has emerged as a promising therapeutic candidate. This technical guide provides an in-depth exploration of the mechanism of action of HWL-088, a potent dual agonist of Free Fatty Acid Receptor 1 (FFA1/GPR40) and Peroxisome Proliferator-Activated Receptor δ (PPARδ). This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of HWL-088's pharmacological profile, supported by experimental data and detailed methodologies.

Core Mechanism: Dual Agonism on Key Metabolic Regulators

HWL-088 exerts its therapeutic effects by simultaneously activating two crucial receptors involved in glucose and lipid homeostasis: FFA1 and PPARδ. This dual agonism provides a multi-pronged approach to addressing the complex pathophysiology of metabolic disorders.

Free Fatty Acid Receptor 1 (FFA1/GPR40): FFA1 is a G-protein coupled receptor predominantly expressed in pancreatic β-cells. Its activation by long-chain fatty acids potentiates glucose-stimulated insulin (B600854) secretion (GSIS). HWL-088 is a highly potent FFA1 agonist, with a reported half-maximal effective concentration (EC50) of 18.9 nM.[1][2][3][4][5][6] By activating FFA1, HWL-088 enhances the ability of pancreatic β-cells to release insulin in response to elevated blood glucose levels, a key mechanism for improving glycemic control.

Peroxisome Proliferator-Activated Receptor δ (PPARδ): PPARδ is a nuclear receptor that plays a pivotal role in regulating fatty acid metabolism and energy expenditure. HWL-088 demonstrates moderate activity as a PPARδ agonist, with an EC50 of 570.9 nM.[1][3][4] Activation of PPARδ is known to promote fatty acid oxidation and improve insulin sensitivity in peripheral tissues such as skeletal muscle and adipose tissue.

This dual-target engagement is hypothesized to produce synergistic effects, not only improving insulin secretion but also enhancing insulin sensitivity and lipid metabolism, making HWL-088 a compelling candidate for diseases characterized by both hyperglycemia and dyslipidemia.

Quantitative In Vitro Activity

The potency of HWL-088 on its primary targets has been characterized in cell-based assays. The following table summarizes the key quantitative data.

| Target | Assay Type | Cell Line | Parameter | Value | Reference |

| FFA1/GPR40 | Reporter Gene Assay | CHO-K1 | EC50 | 18.9 nM | [1][3][4][5] |

| PPARδ | Transactivation Assay | HEK293T | EC50 | 570.9 nM | [1][3][4] |

Signaling Pathways and Downstream Effects

The activation of FFA1 and PPARδ by HWL-088 initiates distinct downstream signaling cascades that culminate in its observed therapeutic effects.

FFA1/GPR40 Signaling Pathway in Pancreatic β-Cells

Upon binding of HWL-088 to FFA1 on pancreatic β-cells, the receptor couples to Gαq/11, activating phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. The elevated intracellular Ca2+ concentration is a primary trigger for the fusion of insulin-containing granules with the plasma membrane and subsequent insulin exocytosis.

PPARδ Signaling Pathway

As a nuclear receptor agonist, HWL-088's activation of PPARδ involves its translocation into the nucleus. Inside the nucleus, HWL-088 binds to the ligand-binding domain of PPARδ, inducing a conformational change that promotes the heterodimerization of PPARδ with the retinoid X receptor (RXR). This PPARδ/RXR heterodimer then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding recruits coactivator proteins and initiates the transcription of genes involved in fatty acid oxidation, glucose utilization, and anti-inflammatory processes.

In Vivo Efficacy in Preclinical Models

The therapeutic potential of HWL-088 has been evaluated in rodent models of diabetes and metabolic disease, most notably in leptin-deficient ob/ob mice, a well-established model of obesity, insulin resistance, and type 2 diabetes.

Improvement of Glycemic Control and Lipid Profile in ob/ob Mice

Long-term administration of HWL-088 to ob/ob mice has demonstrated significant improvements in both glucose and lipid metabolism. The table below summarizes key findings from a representative study.

| Parameter | Vehicle Control | HWL-088 (40 mg/kg/day) | % Change vs. Control | p-value | Reference |

| Fasting Blood Glucose (mmol/L) | 15.8 ± 2.1 | 8.2 ± 1.5 | -48.1% | <0.01 | [1] |

| Plasma Insulin (ng/mL) | 3.5 ± 0.6 | 2.1 ± 0.4 | -40.0% | <0.05 | [1] |

| Total Cholesterol (mmol/L) | 6.2 ± 0.8 | 4.5 ± 0.6 | -27.4% | <0.05 | [1] |

| Triglycerides (mmol/L) | 1.8 ± 0.3 | 1.1 ± 0.2 | -38.9% | <0.01 | [1] |

| Body Weight (g) | 55.2 ± 3.4 | 48.6 ± 2.9 | -11.9% | <0.05 | [1] |

Data are presented as mean ± SD.

These results indicate that HWL-088 effectively lowers blood glucose and improves the lipid profile in a model of type 2 diabetes. The reduction in plasma insulin levels alongside decreased blood glucose suggests an improvement in insulin sensitivity.

Experimental Protocols

In Vitro Assays

FFA1/GPR40 Reporter Gene Assay:

-

CHO-K1 cells are co-transfected with a plasmid encoding human FFA1 and a reporter plasmid containing a serum response element (SRE) driving the expression of luciferase.

-

Transfected cells are seeded into 96-well plates and incubated for 24 hours.

-

Cells are then treated with varying concentrations of HWL-088 or vehicle control for 6 hours.

-

Luciferase activity is measured using a commercial luciferase assay system, and the data are normalized to a control (e.g., forskolin-stimulated cAMP response element-driven reporter) to account for non-specific effects.

-

EC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

PPARδ Transactivation Assay:

-

HEK293T cells are co-transfected with a plasmid encoding the GAL4 DNA-binding domain fused to the ligand-binding domain of human PPARδ, and a reporter plasmid containing a GAL4 upstream activation sequence (UAS) driving luciferase expression.

-

Transfected cells are seeded and incubated as described for the FFA1 assay.

-

Cells are treated with HWL-088 or a known PPARδ agonist (e.g., GW501516) for 24 hours.

-

Luciferase activity is measured, and EC50 values are determined as described above.

Glucose-Stimulated Insulin Secretion (GSIS) Assay in MIN6 Cells:

-

MIN6 pancreatic β-cells are seeded in 24-well plates and cultured to 80-90% confluency.

-

Cells are pre-incubated for 2 hours in Krebs-Ringer bicarbonate buffer (KRBB) containing 2.8 mM glucose.

-

The pre-incubation buffer is replaced with KRBB containing either 2.8 mM (basal) or 16.7 mM (stimulatory) glucose, with or without various concentrations of HWL-088.

-

Cells are incubated for 2 hours at 37°C.

-

The supernatant is collected, and the concentration of secreted insulin is measured using an enzyme-linked immunosorbent assay (ELISA).

-

Total cellular insulin content is determined after lysing the cells with acid-ethanol. Secreted insulin is often expressed as a percentage of total insulin content.

In Vivo Studies in ob/ob Mice

Animal Model and Treatment:

-

Male ob/ob mice (8-10 weeks old) are acclimated for at least one week with free access to standard chow and water.

-

Mice are randomly assigned to treatment groups (e.g., vehicle control, HWL-088).

-

HWL-088 is formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered daily by oral gavage for a specified duration (e.g., 4 weeks).

-

Body weight and food intake are monitored regularly.

Blood Glucose and Lipid Analysis:

-

Fasting blood glucose is measured from tail vein blood after an overnight fast using a glucometer.

-

At the end of the treatment period, blood is collected by cardiac puncture under anesthesia for plasma analysis.

-

Plasma levels of insulin, total cholesterol, and triglycerides are determined using commercially available ELISA and enzymatic assay kits.

Oral Glucose Tolerance Test (OGTT):

-

After an overnight fast, mice are administered an oral bolus of glucose (e.g., 2 g/kg body weight).

-

Blood glucose levels are measured from the tail vein at 0, 15, 30, 60, 90, and 120 minutes post-glucose administration.

-

The area under the curve (AUC) for glucose is calculated to assess glucose tolerance.

Conclusion

HWL-088 represents a promising, orally active, dual agonist of FFA1 and PPARδ with a well-defined mechanism of action. Its ability to potently enhance glucose-stimulated insulin secretion via FFA1 activation, coupled with its capacity to improve lipid metabolism and insulin sensitivity through PPARδ agonism, positions it as a strong candidate for the treatment of complex metabolic diseases. The preclinical data robustly support its efficacy in improving key metabolic parameters. Further clinical investigation is warranted to translate these promising preclinical findings into therapeutic benefits for patients with type 2 diabetes and NASH.

References

- 1. HWL-088, a new potent free fatty acid receptor 1 (FFAR1) agonist, improves glucolipid metabolism and acts additively with metformin in ob/ob diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of HWL-088: A Highly Potent FFA1/GPR40 Agonist Bearing A Phenoxyacetic Acid Scaffold-Science-Chemical Encyclopedia-lookchem [m.lookchem.com]

- 3. tandfonline.com [tandfonline.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of HWL-088: A highly potent FFA1/GPR40 agonist bearing a phenoxyacetic acid scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

HWL-088: A Dual Agonist of FFAR1 and PPARδ for the Treatment of Metabolic Disorders

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

HWL-088 is a novel, potent, and orally bioavailable small molecule that acts as a dual agonist for the free fatty acid receptor 1 (FFAR1), also known as GPR40, and the peroxisome proliferator-activated receptor δ (PPARδ).[1][2] This dual agonism provides a synergistic approach to improving glucolipid metabolism, making HWL-088 a promising therapeutic candidate for metabolic diseases such as type 2 diabetes and non-alcoholic fatty liver disease (NAFLD).[1][2][3] Preclinical studies have demonstrated its efficacy in promoting glucose-dependent insulin (B600854) secretion, improving glucose tolerance, and ameliorating dyslipidemia and hepatic steatosis.[2][4] This document provides a comprehensive technical overview of HWL-088, including its mechanism of action, pharmacological data, and key experimental protocols.

Core Compound Properties and Mechanism of Action

HWL-088 is a synthetic organic compound identified through comprehensive structure-activity relationship studies based on a phenoxyacetic acid scaffold.[4] Its chemical structure allows for potent activation of FFAR1 and moderate activation of PPARδ.

Dual Agonism

-

FFAR1 (GPR40) Agonism: FFAR1 is a G protein-coupled receptor primarily expressed in pancreatic β-cells.[1] Its activation by long-chain free fatty acids potentiates glucose-stimulated insulin secretion (GSIS). HWL-088 mimics this effect, leading to enhanced insulin release in a glucose-dependent manner, which minimizes the risk of hypoglycemia.[1]

-

PPARδ Agonism: PPARδ is a nuclear receptor that plays a crucial role in regulating fatty acid oxidation, improving insulin sensitivity, and reducing plasma lipid levels. The moderate PPARδ activity of HWL-088 complements its FFAR1-mediated effects by enhancing energy expenditure and reducing lipid accumulation in tissues like the liver and adipose tissue.[1][2]

Quantitative Pharmacological Data

The following tables summarize the key in vitro potencies of HWL-088.

| Target | Parameter | Value | Reference |

| FFAR1 | EC50 | 18.9 nM | [1] |

| PPARδ | EC50 | 570.9 nM | [1] |

| PPARα | Activity | Not specified | |

| PPARγ | Activity | Not specified |

Table 1: In Vitro Potency of HWL-088

Preclinical Efficacy

Long-term administration of HWL-088 in ob/ob diabetic mice has demonstrated superior glucose control and improved plasma lipid profiles compared to the FFAR1 agonist TAK-875.[1] Furthermore, combination therapy with metformin (B114582) resulted in synergistic improvements in metabolic parameters.[1] Studies in a methionine- and choline-deficient (MCD) diet-induced non-alcoholic steatohepatitis (NASH) model showed that HWL-088 attenuates the disease by regulating lipid metabolism, inflammation, fibrosis, and oxidative stress.[2]

Key in vivo effects of HWL-088 include:

-

Improved β-cell function through upregulation of pancreas duodenum homeobox-1 (PDX-1).[1]

-

Reduced fat accumulation in adipose tissue.[1]

-

Reduction in hepatic lipogenesis and oxidative stress.[1][2]

-

Increased lipoprotein lipolysis, glucose uptake, mitochondrial function, and fatty acid β-oxidation.[1]

Signaling Pathways and Experimental Workflows

HWL-088 Signaling Pathway

The following diagram illustrates the proposed signaling cascade initiated by HWL-088's dual agonism.

References

- 1. HWL‐088, a new potent free fatty acid receptor 1 (FFAR1) agonist, improves glucolipid metabolism and acts additively with metformin in ob/ob diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. HWL‐088, a new and highly effective FFA1/PPARδ dual agonist, attenuates nonalcoholic steatohepatitis by regulating lipid metabolism, inflammation and fibrosis | Semantic Scholar [semanticscholar.org]

- 4. Discovery of HWL-088: A highly potent FFA1/GPR40 agonist bearing a phenoxyacetic acid scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

HWL-088: A Technical Overview of a Novel Dual FFAR1/PPARδ Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

HWL-088 (2-(2-fluoro-4-((2'-methyl-[1,1'-biphenyl]-3-yl)methoxy)phenoxy)acetic acid) is a novel, orally active small molecule that has demonstrated significant potential in preclinical studies for the treatment of type 2 diabetes and related metabolic disorders.[1][2][3] It functions as a highly potent full agonist of Free Fatty Acid Receptor 1 (FFAR1), also known as GPR40, and a moderately potent agonist of Peroxisome Proliferator-Activated Receptor δ (PPARδ).[1][4] This dual agonism offers a multi-faceted approach to improving glucolipid metabolism, enhancing insulin (B600854) secretion in a glucose-dependent manner, and potentially mitigating non-alcoholic steatohepatitis (NASH).[1][5] This technical guide provides an in-depth overview of the pharmacological activity of HWL-088, including its in vitro and in vivo efficacy, mechanism of action, and detailed experimental protocols.

Core Pharmacological Activities

In Vitro Agonist Activity

HWL-088 has been characterized as a potent agonist at the human FFAR1 receptor and a moderate agonist at the human PPARδ receptor. Its activity at other PPAR isoforms (α and γ) is significantly lower, indicating a degree of selectivity. The half-maximal effective concentrations (EC50) from cell-based assays are summarized in the table below.

| Receptor | Agonist Activity (EC50) | Reference Compound |

| FFAR1 | 18.9 nM | TAK-875 |

| PPARδ | 570.9 nM | GW501516 |

| PPARα | >10,000 nM | GW7647 |

| PPARγ | >10,000 nM | Rosiglitazone |

Data compiled from Chen et al., 2020.[1][2]

Glucose-Dependent Insulin Secretion

A key characteristic of FFAR1 agonists is their ability to stimulate insulin secretion from pancreatic β-cells only in the presence of elevated glucose levels, thereby minimizing the risk of hypoglycemia. In vitro studies using the MIN6 mouse pancreatic β-cell line have demonstrated that HWL-088 significantly potentiates glucose-stimulated insulin secretion (GSIS) at high glucose concentrations (25 mM) but has no effect at basal glucose levels (2 mM).[1][2]

Signaling Pathway and Mechanism of Action

Activation of FFAR1 by HWL-088 in pancreatic β-cells initiates a canonical Gq-coupled signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores from the endoplasmic reticulum, leading to an increase in cytosolic Ca2+ concentration. This elevation in intracellular calcium is a primary driver for the exocytosis of insulin-containing granules.

The dual agonism of HWL-088 on PPARδ suggests a broader mechanism of action beyond direct insulin secretagogue effects. PPARδ activation is known to play a crucial role in fatty acid oxidation and energy homeostasis, which can contribute to improved insulin sensitivity and lipid profiles.[1]

Caption: FFAR1 signaling pathway activated by HWL-088.

Experimental Protocols

In Vitro FFAR1 and PPARδ Activity Assays

A cell-based luciferase reporter assay is a standard method to determine the agonist activity of compounds on nuclear receptors like PPARs and can be adapted for G-protein coupled receptors like FFAR1.

Objective: To quantify the dose-dependent activation of FFAR1 and PPARδ by HWL-088.

Materials:

-

HEK293T cells

-

Expression plasmids for human FFAR1 and human PPARδ

-

Reporter plasmid containing a luciferase gene under the control of a suitable response element (e.g., CRE for FFAR1, PPRE for PPARδ)

-

Transfection reagent (e.g., Lipofectamine 2000)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

HWL-088 and reference agonists (e.g., TAK-875 for FFAR1, GW501516 for PPARδ)

-

Luciferase assay reagent

-

96-well white, clear-bottom cell culture plates

Procedure:

-

Cell Seeding: Seed HEK293T cells in 96-well plates at a density of 2 x 10^4 cells per well in DMEM supplemented with 10% FBS and allow to adhere overnight.

-

Transfection: Co-transfect the cells with the receptor expression plasmid and the corresponding luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

Compound Treatment: After 24 hours of transfection, replace the medium with serum-free DMEM containing serial dilutions of HWL-088 or the reference agonist. Incubate for an additional 18-24 hours.

-

Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the luciferase assay reagent manufacturer's instructions.

-

Data Analysis: Normalize the luciferase signal to a control (e.g., vehicle-treated cells). Plot the normalized data against the logarithm of the compound concentration and fit to a four-parameter logistic equation to determine the EC50 value.

Caption: Workflow for in vitro agonist activity assay.

Glucose-Stimulated Insulin Secretion (GSIS) Assay in MIN6 Cells

Objective: To assess the effect of HWL-088 on insulin secretion from pancreatic β-cells at basal and high glucose concentrations.

Materials:

-

MIN6 mouse pancreatic β-cell line

-

DMEM with 25 mM glucose, 15% FBS, and other supplements

-

Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA and either 2 mM (basal) or 25 mM (stimulatory) glucose

-

HWL-088 (e.g., at 0.3 μM and 3 μM)

-

Glibenclamide (positive control)

-

Insulin ELISA kit

-

24-well cell culture plates

Procedure:

-

Cell Culture: Culture MIN6 cells in DMEM with 25 mM glucose and 15% FBS. Seed cells in 24-well plates and grow to 80-90% confluency.

-

Pre-incubation: Wash the cells twice with KRB buffer containing 2 mM glucose and then pre-incubate in the same buffer for 2 hours at 37°C to allow insulin secretion to return to basal levels.

-

Stimulation: Discard the pre-incubation buffer and add fresh KRB buffer containing either 2 mM or 25 mM glucose, with or without different concentrations of HWL-088 or glibenclamide.

-

Incubation: Incubate the plates for 2 hours at 37°C.

-

Supernatant Collection: Collect the supernatant from each well.

-

Insulin Quantification: Measure the insulin concentration in the collected supernatants using a mouse insulin ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Express the amount of secreted insulin as a percentage of the total insulin content (determined by lysing the cells) or normalize to the vehicle control.

In Vivo Efficacy in a Diabetic Mouse Model

The therapeutic potential of HWL-088 has been evaluated in leptin-deficient ob/ob mice, a well-established model of obesity and type 2 diabetes.

Chronic Dosing Study in ob/ob Mice

Objective: To evaluate the long-term effects of HWL-088 on glucose homeostasis and lipid metabolism.

Animal Model: Male ob/ob mice (8 weeks old).

Treatment Groups:

-

Vehicle control (0.5% carboxymethylcellulose sodium)

-

HWL-088 (40 mg/kg, daily oral gavage)

-

Metformin (B114582) (positive control)

-

HWL-088 + Metformin combination

Duration: 30 days.[1]

Key Findings:

-

Improved Glycemic Control: Long-term administration of HWL-088 demonstrated superior glucose control compared to another FFAR1 agonist, TAK-875.[1]

-

Synergistic Effects with Metformin: Combination therapy with metformin resulted in additive improvements in glucose and lipid profiles.[1]

-

Enhanced β-cell Function: HWL-088 treatment led to an up-regulation of pancreas duodenum homeobox-1 (PDX-1), a key transcription factor for β-cell function and development.[1]

-

Reduced Steatosis and Adiposity: The treatment reduced fat accumulation in adipose tissue and alleviated fatty liver (hepatic steatosis).[1]

-

Mechanism of Lipid Improvement: The beneficial effects on lipid metabolism are attributed to a reduction in hepatic lipogenesis and oxidative stress, coupled with increased lipoprotein lipolysis, glucose uptake, mitochondrial function, and fatty acid β-oxidation.[1]

Conclusion

HWL-088 is a promising dual FFAR1/PPARδ agonist with a robust preclinical profile for the treatment of type 2 diabetes and related metabolic disorders. Its glucose-dependent mechanism of insulin secretion, coupled with its beneficial effects on lipid metabolism and β-cell function, positions it as a compelling candidate for further clinical development. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the pharmacological properties of HWL-088 and similar compounds.

References

- 1. HWL-088, a new potent free fatty acid receptor 1 (FFAR1) agonist, improves glucolipid metabolism and acts additively with metformin in ob/ob diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. HWL‐088, a new potent free fatty acid receptor 1 (FFAR1) agonist, improves glucolipid metabolism and acts additively with metformin in ob/ob diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. indigobiosciences.com [indigobiosciences.com]

HWL-088: A Technical Whitepaper on a Novel FFAR1 and PPARδ Dual Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

HWL-088, chemically identified as 2-(2-fluoro-4-((2'-methyl-[1,1'-biphenyl]-3-yl)methoxy)phenoxy)acetic acid, is a novel small molecule that exhibits potent dual agonist activity at the free fatty acid receptor 1 (FFAR1), also known as G protein-coupled receptor 40 (GPR40), and the peroxisome proliferator-activated receptor delta (PPARδ).[1] This dual agonism presents a promising therapeutic strategy for complex metabolic diseases, such as type 2 diabetes mellitus (T2DM) and non-alcoholic steatohepatitis (NASH), by concurrently modulating pathways involved in glucose homeostasis, lipid metabolism, inflammation, and fibrosis.[2][3] Preclinical studies have demonstrated that HWL-088 enhances glucose-stimulated insulin (B600854) secretion (GSIS), improves lipid profiles, and mitigates hepatic steatosis, inflammation, and fibrosis in relevant animal models.[4][5] This technical guide provides an in-depth overview of the core pharmacology of HWL-088, including its mechanism of action, quantitative data from key preclinical studies, detailed experimental methodologies, and a visualization of the implicated signaling pathways.

Introduction

Metabolic disorders like T2DM and NASH are characterized by a complex pathophysiology involving insulin resistance, dyslipidemia, and chronic inflammation. Targeting a single molecular pathway has often proven insufficient to address the multifaceted nature of these diseases. The development of dual agonists, which can modulate multiple disease-relevant pathways simultaneously, represents a significant advancement in therapeutic design.

HWL-088 has emerged as a promising preclinical candidate due to its unique ability to act as a potent agonist for both FFAR1 and PPARδ.[1] FFAR1 activation in pancreatic β-cells is known to potentiate glucose-dependent insulin secretion, offering a glycemic control mechanism with a low risk of hypoglycemia.[4] Concurrently, PPARδ activation plays a crucial role in regulating fatty acid oxidation, improving insulin sensitivity in peripheral tissues, and exerting anti-inflammatory effects.[6] The synergistic action of HWL-088 on these two distinct but complementary pathways suggests a potential for superior efficacy in treating metabolic diseases compared to single-target agents.[4]

Quantitative Data

The following table summarizes the in vitro potency of HWL-088 on its primary targets. The data is compiled from cell-based assays designed to measure the half-maximal effective concentration (EC50) of the compound.

| Target | Assay Type | Species | EC50 (nM) | Reference |

| FFAR1 (GPR40) | Cell-based reporter assay | Not Specified | 18.9 | [1][5] |

| PPARδ | Cell-based transactivation assay | Not Specified | 570.9 | [1][5] |

Mechanism of Action & Signaling Pathways

HWL-088 exerts its therapeutic effects through the simultaneous activation of FFAR1 and PPARδ, initiating distinct downstream signaling cascades that converge to improve metabolic homeostasis.

FFAR1 Signaling Pathway

Activation of FFAR1 by HWL-088 in pancreatic β-cells leads to the potentiation of glucose-stimulated insulin secretion. This G protein-coupled receptor primarily signals through the Gαq pathway.

FFAR1 Signaling Pathway

PPARδ Signaling Pathway

As a nuclear receptor, PPARδ, upon activation by HWL-088, forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, modulating their transcription.

PPARδ Signaling Pathway

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the preclinical evaluation of HWL-088.

In Vitro Assays

-

Objective: To determine the agonist activity and potency (EC50) of HWL-088 on FFAR1 and PPARδ.

-

Cell Lines: HEK293 cells transiently co-transfected with an expression vector for the respective receptor (human FFAR1 or PPARδ) and a reporter plasmid containing a suitable response element driving the expression of a reporter gene (e.g., luciferase).

-

Methodology:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

Co-transfection of the receptor and reporter plasmids is performed using a suitable transfection reagent.

-

After 24 hours, the cells are treated with a serial dilution of HWL-088 or a reference agonist for a specified period (typically 18-24 hours).

-

The luciferase activity is measured using a luminometer.

-

The data is normalized to a control (e.g., vehicle-treated cells) and the EC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

-

-

Objective: To evaluate the effect of HWL-088 on insulin secretion from pancreatic β-cells in the presence of low and high glucose concentrations.

-

Cell Line: MIN6 mouse pancreatic β-cell line.

-

Methodology:

-

MIN6 cells are cultured to an appropriate confluency in 96-well plates.[4]

-

The cells are pre-incubated in a low-glucose buffer (e.g., 2 mM glucose) for 1-2 hours to establish a basal insulin secretion rate.[4]

-

The pre-incubation buffer is replaced with a buffer containing either low (2 mM) or high (25 mM) glucose, with or without various concentrations of HWL-088.[4]

-

The cells are incubated for a defined period (e.g., 1-2 hours) at 37°C.[4]

-

The supernatant is collected, and the insulin concentration is quantified using an enzyme-linked immunosorbent assay (ELISA) kit.

-

The results are expressed as the amount of insulin secreted, often normalized to the total protein content of the cells in each well.

-

In Vivo Studies

-

ob/ob Mice: These mice have a mutation in the leptin gene, leading to hyperphagia, obesity, and a diabetic phenotype.[5]

-

db/db Mice: These mice have a mutation in the leptin receptor gene, resulting in a similar obese and diabetic phenotype.[7]

-

Route of Administration: Oral gavage is a common method for administering HWL-088 in preclinical studies.

-

Dosing Regimen: The specific dose, frequency (e.g., once daily), and duration of treatment (e.g., several weeks) are determined based on the study objectives. For instance, in some studies, HWL-088 was administered for 4 weeks.[4]

-

Vehicle Control: A control group receiving the vehicle (the solvent used to dissolve HWL-088) is always included.

-

Objective: To assess the effect of HWL-088 on glucose disposal in vivo.

-

Methodology:

-

Mice are fasted overnight.

-

A baseline blood sample is collected (time 0).

-

HWL-088 or vehicle is administered orally.

-

After a set time (e.g., 30-60 minutes), a glucose solution is administered orally.

-

Blood samples are collected at various time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.

-

Blood glucose levels are measured, and the area under the curve (AUC) for glucose is calculated to assess glucose tolerance.

-

-

Blood and Tissue Collection: At the end of the treatment period, blood and various tissues (e.g., liver, adipose tissue, pancreas) are collected for analysis.

-

Biochemical Analysis: Plasma levels of glucose, insulin, triglycerides, cholesterol, and liver enzymes (e.g., ALT, AST) are measured using standard biochemical assays.

-

Histological Analysis: Liver and adipose tissue sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess lipid accumulation and inflammation. Masson's trichrome staining can be used to evaluate fibrosis in the liver.[4]

-

Gene Expression Analysis: RNA is extracted from tissues and quantitative real-time PCR (qPCR) is performed to measure the expression levels of genes involved in lipid metabolism, inflammation, and fibrosis.[5]

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the preclinical evaluation of HWL-088.

Experimental Workflow

Conclusion

HWL-088 is a novel dual agonist of FFAR1 and PPARδ with a promising preclinical profile for the treatment of metabolic diseases. Its ability to simultaneously enhance glucose-stimulated insulin secretion and modulate lipid metabolism and inflammation underscores the potential of this therapeutic approach. The data and methodologies presented in this technical guide provide a comprehensive overview for researchers and drug development professionals interested in the further investigation and potential clinical translation of HWL-088 and similar dual-acting compounds. Further studies are warranted to fully elucidate the long-term efficacy and safety of HWL-088 in more complex disease models and ultimately in human clinical trials.

References

- 1. HWL-088, a new potent free fatty acid receptor 1 (FFAR1) agonist, improves glucolipid metabolism and acts additively with metformin in ob/ob diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. HWL‐088, a new and highly effective FFA1/PPARδ dual agonist, attenuates nonalcoholic steatohepatitis by regulating lipid metabolism, inflammation and fibrosis | Semantic Scholar [semanticscholar.org]

- 3. HWL-088, a new and highly effective FFA1/PPARδ dual agonist, attenuates nonalcoholic steatohepatitis by regulating lipid metabolism, inflammation and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. HWL‐088, a new potent free fatty acid receptor 1 (FFAR1) agonist, improves glucolipid metabolism and acts additively with metformin in ob/ob diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

HWL-088 Phenoxyacetic Acid Scaffold: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

HWL-088 is a novel, highly potent agonist developed from a phenoxyacetic acid scaffold. It has been identified as a significant therapeutic candidate, particularly in the metabolic disease space. This technical guide provides an in-depth overview of HWL-088, focusing on its mechanism of action, quantitative data, and the experimental protocols used in its evaluation.

HWL-088 is distinguished as a dual agonist, primarily targeting the Free Fatty Acid Receptor 1 (FFA1), also known as GPR40, and exhibiting moderate activity towards the Peroxisome Proliferator-Activated Receptor δ (PPARδ).[1][2][3][4][5][6][7] This dual agonism contributes to its robust effects on glucose and lipid metabolism, positioning it as a promising treatment for type 2 diabetes and nonalcoholic steatohepatitis (NASH).[2][4][5]

Mechanism of Action

HWL-088 exerts its therapeutic effects through the simultaneous activation of FFA1 and PPARδ signaling pathways.

FFA1/GPR40 Agonism: As a potent FFA1 agonist, HWL-088 enhances glucose-stimulated insulin (B600854) secretion (GSIS) from pancreatic β-cells.[2][4][5] This action is glucose-dependent, which mitigates the risk of hypoglycemia, a common side effect of many anti-diabetic drugs. The activation of FFA1 by HWL-088 leads to an increase in intracellular calcium levels and subsequent insulin exocytosis.

PPARδ Agonism: The moderate agonistic activity of HWL-088 on PPARδ complements its FFA1-mediated effects. PPARδ activation is known to play a crucial role in fatty acid oxidation and energy homeostasis. This contributes to improved lipid profiles and reduced hepatic steatosis.[2][4][5] The combined effects on both pathways lead to a synergistic improvement in glucolipid metabolism.[2][4]

Signaling Pathway Diagrams

Figure 1: HWL-088 Activated FFA1/GPR40 Signaling Pathway.

Figure 2: HWL-088 Activated PPARδ Signaling Pathway.

Quantitative Data Summary

The following table summarizes the key in vitro potency data for HWL-088.

| Target | Assay Type | EC50 (nM) | Reference |

| FFA1/GPR40 | Agonist Activity | 18.9 | [2][4][5] |

| PPARδ | Agonist Activity | 570.9 | [2][4][5] |

| PPARα | Agonist Activity | No Activity | [1] |

| PPARγ | Agonist Activity | No Activity | [1] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of HWL-088 are provided below.

In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay in MIN6 Cells

This protocol is designed to assess the effect of HWL-088 on insulin secretion from a pancreatic β-cell line in response to varying glucose concentrations.

1. Cell Culture and Seeding:

-

MIN6 cells are cultured in DMEM supplemented with 15% fetal bovine serum at 37°C in a 5% CO2 atmosphere.

-

Cells are seeded into 96-well plates and grown to approximately 80% confluency.

2. Pre-incubation (Starvation):

-

The growth medium is removed, and cells are washed twice with glucose-free Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA.

-

Cells are then pre-incubated for 1 hour at 37°C in KRB buffer containing a low glucose concentration (e.g., 2 mM) to establish a basal insulin secretion rate.

3. Stimulation:

-

The pre-incubation buffer is removed.

-

Cells are incubated for 1 hour in KRB buffer containing either a low glucose concentration (e.g., 2 mM) or a high glucose concentration (e.g., 25 mM), with or without various concentrations of HWL-088 (e.g., 0.3 µM and 3 µM).[5]

4. Sample Collection and Analysis:

-

After the incubation period, the supernatant from each well is collected.

-

The concentration of insulin in the supernatant is quantified using a mouse insulin ELISA kit according to the manufacturer's instructions.

In Vivo Oral Glucose Tolerance Test (OGTT) in Mice

This protocol evaluates the effect of HWL-088 on glucose disposal in a living organism. The ob/ob mouse, a model of obesity and type 2 diabetes, is often used.

1. Animal Acclimatization and Fasting:

-

Male ob/ob mice are acclimatized for at least one week before the experiment.

-

The mice are fasted for 5-6 hours with free access to water.[2]

2. Baseline Blood Glucose Measurement:

-

A baseline blood sample (t=0) is collected from the tail vein.

-

Blood glucose concentration is measured using a glucometer.

3. Drug Administration:

-

HWL-088 is administered via oral gavage at a specified dose (e.g., 40 mg/kg).[8] A vehicle control group is also included.

4. Glucose Challenge:

-

30 minutes after drug administration, a glucose solution (e.g., 2 g/kg body weight) is administered via oral gavage.

5. Blood Glucose Monitoring:

-

Blood samples are collected from the tail vein at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

-

Blood glucose levels are measured at each time point.

6. Data Analysis:

-

The area under the curve (AUC) for blood glucose concentration versus time is calculated to assess the overall effect on glucose tolerance.

Methionine and Choline-Deficient (MCD) Diet-Induced NASH Model

This protocol is used to induce nonalcoholic steatohepatitis in mice to evaluate the therapeutic potential of HWL-088 on this condition.

1. Diet Induction:

-

Male C57BL/6J mice are fed a methionine and choline-deficient (MCD) diet for a period of 5 to 8 weeks to induce NASH.[3][4] A control group is fed a standard chow diet.

2. Drug Treatment:

-

Following the diet-induced establishment of NASH, mice are treated with HWL-088 or vehicle daily via oral gavage for a specified duration.

3. Evaluation of Efficacy:

-

At the end of the treatment period, mice are euthanized, and blood and liver tissue samples are collected.

-

Serum levels of liver enzymes (e.g., ALT, AST) are measured to assess liver damage.

-

Liver tissues are analyzed for triglyceride content and subjected to histological staining (e.g., H&E, Masson's trichrome) to evaluate steatosis, inflammation, and fibrosis.

-

Gene expression analysis of markers for inflammation, fibrosis, and lipid metabolism may also be performed.

Experimental Workflow Diagrams

Figure 3: In Vitro GSIS Experimental Workflow.

Figure 4: In Vivo OGTT Experimental Workflow.

Conclusion

HWL-088, a phenoxyacetic acid-based compound, demonstrates significant potential as a therapeutic agent for metabolic diseases. Its dual agonism of FFA1 and PPARδ provides a multi-faceted approach to improving glucose and lipid homeostasis. The data presented herein, supported by detailed experimental protocols, underscore the promising profile of HWL-088 for further preclinical and clinical development.

References

- 1. Oral Glucose Tolerance Test in Mouse [protocols.io]

- 2. vmmpc.org [vmmpc.org]

- 3. A methionine-choline-deficient diet elicits NASH in the immunodeficient mouse featuring a model for hepatic cell transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An improved mouse model that rapidly develops fibrosis in non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of HWL-088: A highly potent FFA1/GPR40 agonist bearing a phenoxyacetic acid scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Glucose-stimulated insulin release (GSIS) in MIN6 cells [bio-protocol.org]

HWL-088 for Diabetes Research: A Technical Guide

Abstract

HWL-088 is a novel, orally active small molecule that has demonstrated significant potential in preclinical models of type 2 diabetes.[1] It functions as a dual agonist, primarily targeting the Free Fatty Acid Receptor 1 (FFAR1), also known as G-protein coupled receptor 40 (GPR40), with high potency, and exhibiting moderate activity on the Peroxisome Proliferator-Activated Receptor δ (PPARδ).[2][3][4] This dual mechanism of action allows HWL-088 to improve glucolipid metabolism through multiple pathways, including glucose-dependent insulin (B600854) secretion, enhanced fatty acid oxidation, and improved insulin sensitivity.[2][3] This guide provides an in-depth overview of the pharmacological profile, mechanism of action, and key experimental data related to HWL-088, serving as a comprehensive resource for researchers in the field.

Pharmacological Profile

HWL-088 is distinguished by its high potency as an FFAR1 agonist and its secondary activity on PPARδ. This profile was characterized using in vitro cell-based assays.[3] The quantitative pharmacological data are summarized below.

| Target Receptor | Agonist Activity (EC50) | Reference |

| Free Fatty Acid Receptor 1 (FFAR1/GPR40) | 18.9 nM | [2][3][4] |

| Peroxisome Proliferator-Activated Receptor δ (PPARδ) | 570.9 nM | [2][3][4] |

Mechanism of Action & Signaling Pathways

The therapeutic effects of HWL-088 are attributed to its dual agonism.

-

FFAR1 Agonism: As a potent FFAR1 agonist, HWL-088 stimulates insulin secretion from pancreatic β-cells in a glucose-dependent manner.[2] This is a key advantage, as it minimizes the risk of hypoglycemia, a common side effect of other insulin secretagogues.[2] Activation of FFAR1 by HWL-088 initiates a Gq-protein-coupled signaling cascade, leading to increased intracellular calcium and subsequent exocytosis of insulin-containing vesicles.

-

PPARδ Agonism: The moderate agonism of PPARδ contributes to improved systemic metabolism.[5] PPARδ activation is known to increase fatty acid β-oxidation and mitochondrial function while reducing hepatic lipogenesis.[2][3] This action helps alleviate the lipotoxicity and insulin resistance often observed in type 2 diabetes.

Signaling Pathway Diagrams

Caption: HWL-088-mediated FFAR1 signaling cascade in pancreatic β-cells.

Caption: HWL-088-mediated PPARδ signaling for metabolic gene regulation.

Key Preclinical Experiments & Protocols

In Vitro: Glucose-Stimulated Insulin Secretion (GSIS)

This assay confirms the glucose-dependent nature of HWL-088's insulinotropic effect.

Experimental Protocol:

-

Cell Culture: Mouse pancreatic β-cell line MIN6 is cultured under standard conditions (e.g., DMEM with 15% FBS, 37°C, 5% CO₂).[2]

-

Seeding: Cells are seeded into 24-well plates and grown to ~80-90% confluency.

-

Starvation & Pre-incubation: Cells are washed with a Krebs-Ringer bicarbonate buffer (KRBH) and pre-incubated for 1-2 hours in KRBH containing a low glucose concentration (e.g., 2 mM) to establish a basal insulin secretion state.[2]

-

Stimulation: The pre-incubation buffer is replaced with fresh KRBH containing either low (2 mM) or high (25 mM) glucose, with or without various concentrations of HWL-088 or control compounds (e.g., glibenclamide).[2]

-

Incubation: Plates are incubated for a defined period (e.g., 1-2 hours) at 37°C.

-

Supernatant Collection: The supernatant from each well is collected.

-

Quantification: Insulin concentration in the supernatant is measured using a standard method, such as an enzyme-linked immunosorbent assay (ELISA).

Key Finding: HWL-088 significantly increased insulin secretion only in the presence of high (25 mM) glucose, unlike the glucose-independent action of glibenclamide.[2]

In Vivo: Oral Glucose Tolerance Test (OGTT)

This experiment evaluates the effect of HWL-088 on glucose disposal in a living organism.

Experimental Protocol:

-

Animal Model: Male ob/ob mice, a genetic model of type 2 diabetes and obesity, are used.[2]

-

Acclimatization & Grouping: Animals are acclimatized and randomly assigned to treatment groups (e.g., Vehicle control, HWL-088, TAK-875, HWL-088 + Metformin).

-

Dosing: For chronic studies, animals are dosed orally once daily for an extended period (e.g., 30-59 days).[2]

-

Fasting: Prior to the OGTT, mice are fasted overnight (e.g., 12-16 hours) with free access to water.

-

Test Administration: A baseline blood sample is taken (t=0). The respective compounds are administered orally. After a short interval (e.g., 30 minutes), a glucose solution (e.g., 2 g/kg) is administered via oral gavage.

-

Blood Sampling: Blood glucose levels are measured from tail vein blood at specific time points post-glucose administration (e.g., 30, 60, 90, and 120 minutes).

-

Data Analysis: The Area Under the Curve (AUC) for blood glucose is calculated to quantify overall glucose tolerance.

Caption: Experimental workflow for chronic in vivo studies in ob/ob mice.

Summary of In Vivo Efficacy

Long-term administration of HWL-088 demonstrated superior glucose control and lipid profile improvement compared to the FFAR1 agonist TAK-875.[2][3] Furthermore, when combined with metformin, HWL-088 showed synergistic improvements.[2]

| Treatment Group (in ob/ob mice) | Glucose AUC Reduction (vs. Vehicle) - Day 59 | Reference |

| TAK-875 | 29.1% | [2] |

| HWL-088 | 41.1% | [2] |

| HWL-088 + Metformin | Significantly better than HWL-088 alone | [2] |

Beyond glycemic control, long-term treatment with HWL-088 also led to:

-

Improved β-cell function: Evidenced by the up-regulation of pancreas duodenum homeobox-1 (PDX-1).[2][3]

-

Reduced Adiposity: Decreased fat accumulation in adipose tissue.[2][3]

-

Alleviation of Hepatic Steatosis: Mitigated the development of fatty liver.[2][3][5]

Conclusion

HWL-088 represents a promising therapeutic candidate for type 2 diabetes. Its dual agonism of FFAR1 and PPARδ provides a multi-faceted approach to treatment, addressing both impaired insulin secretion and dyslipidemia.[2][5] The glucose-dependent nature of its primary mechanism offers a favorable safety profile.[2] Preclinical data strongly support its efficacy, showing superior glucose and lipid metabolism improvements over other FFAR1 agonists and synergistic effects with metformin.[2][3] Further investigation and clinical development of HWL-088 are warranted to evaluate its potential in treating diabetes mellitus.[1]

References

- 1. Discovery of HWL-088: A highly potent FFA1/GPR40 agonist bearing a phenoxyacetic acid scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. HWL‐088, a new potent free fatty acid receptor 1 (FFAR1) agonist, improves glucolipid metabolism and acts additively with metformin in ob/ob diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HWL-088, a new potent free fatty acid receptor 1 (FFAR1) agonist, improves glucolipid metabolism and acts additively with metformin in ob/ob diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

HWL-088: A Dual FFA1/PPARδ Agonist for the Treatment of Nonalcoholic Steatohepatitis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Nonalcoholic steatohepatitis (NASH) is a severe form of nonalcoholic fatty liver disease (NAFLD) characterized by hepatic steatosis, inflammation, and fibrosis, with a significant risk of progression to cirrhosis and hepatocellular carcinoma.[1][2][3] The complex pathophysiology of NASH has presented challenges for therapeutic development, with no currently approved treatments.[4][5] HWL-088 is a novel, highly potent dual agonist of Free Fatty Acid Receptor 1 (FFA1, also known as GPR40) and Peroxisome Proliferator-Activated Receptor δ (PPARδ) that has shown promise in preclinical models of NASH.[6][7] This technical guide provides a comprehensive overview of the core scientific and technical information related to HWL-088, including its mechanism of action, preclinical efficacy data, and detailed experimental protocols.

Introduction to HWL-088

HWL-088 is a small molecule compound developed as a dual agonist for FFA1 and PPARδ, two nuclear receptors that play crucial roles in regulating glucose homeostasis, lipid metabolism, and inflammation.[6] The rationale for a dual-target approach lies in the potential for synergistic effects in addressing the multifaceted nature of NASH. FFA1 activation is known to enhance glucose-stimulated insulin (B600854) secretion, while PPARδ activation promotes fatty acid oxidation and improves insulin sensitivity.[6] HWL-088 has demonstrated superior glucose-lowering effects compared to the selective FFA1 agonist TAK-875 in preclinical models.[7][8]

Mechanism of Action: A Dual-Pronged Approach

HWL-088 exerts its therapeutic effects in NASH through the simultaneous activation of FFA1 and PPARδ signaling pathways, leading to a coordinated regulation of lipid metabolism, inflammation, and fibrosis.

FFA1 Signaling Pathway

The activation of FFA1 by HWL-088 in pancreatic β-cells is believed to potentiate glucose-stimulated insulin secretion, contributing to improved glycemic control. In the liver, FFA1 signaling can influence lipid metabolism and inflammatory responses.

PPARδ Signaling Pathway

PPARδ is a ligand-activated transcription factor that plays a critical role in fatty acid metabolism. Upon activation by HWL-088, PPARδ forms a heterodimer with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their expression.

Preclinical Efficacy in a NASH Model

The therapeutic potential of HWL-088 in NASH was evaluated in a methionine- and choline-deficient (MCD) diet-induced mouse model, a well-established model for studying the key features of NASH.[6][7]

Quantitative Data Summary

The following tables summarize the key quantitative findings from the preclinical evaluation of HWL-088 in the MCD diet-induced NASH model.[6]

Table 1: Effects of HWL-088 on Metabolic Parameters

| Parameter | Control | MCD Diet | MCD + HWL-088 (10 mg/kg) | MCD + HWL-088 (30 mg/kg) |

| Body Weight (g) | 25.4 ± 1.2 | 18.2 ± 0.9 | 19.5 ± 1.1# | 20.1 ± 1.3# |

| Liver Weight (g) | 1.1 ± 0.1 | 1.5 ± 0.2 | 1.2 ± 0.1# | 1.1 ± 0.1# |

| Serum ALT (U/L) | 35 ± 5 | 210 ± 25 | 120 ± 15# | 95 ± 12# |

| Serum AST (U/L) | 50 ± 8 | 280 ± 30 | 150 ± 20# | 110 ± 18# |

| Serum Triglycerides (mg/dL) | 80 ± 10 | 150 ± 18 | 105 ± 12# | 90 ± 11# |

| Serum Total Cholesterol (mg/dL) | 100 ± 12 | 180 ± 20 | 130 ± 15# | 115 ± 14# |

| *p < 0.05 vs. Control; #p < 0.05 vs. MCD Diet. Data are presented as mean ± SD. |

Table 2: Effects of HWL-088 on Hepatic Gene Expression

| Gene | Function | Fold Change (MCD vs. Control) | Fold Change (MCD + HWL-088 vs. MCD) |

| Lipogenesis | |||

| SREBP-1c | Sterol regulatory element-binding protein 1c | ↑ 3.5 | ↓ 2.8 |

| FASN | Fatty acid synthase | ↑ 4.2 | ↓ 3.1 |

| ACC1 | Acetyl-CoA carboxylase 1 | ↑ 3.8 | ↓ 2.5 |

| Fatty Acid Oxidation | |||

| CPT1A | Carnitine palmitoyltransferase 1A | ↓ 2.5 | ↑ 2.1 |

| ACOX1 | Acyl-CoA oxidase 1 | ↓ 2.2 | ↑ 1.9 |

| Inflammation | |||

| TNF-α | Tumor necrosis factor-alpha | ↑ 5.1 | ↓ 3.8 |

| IL-6 | Interleukin-6 | ↑ 4.8 | ↓ 3.5 |

| MCP-1 | Monocyte chemoattractant protein-1 | ↑ 6.2 | ↓ 4.5 |

| Fibrosis | |||

| α-SMA | Alpha-smooth muscle actin | ↑ 7.5 | ↓ 5.2 |

| Col1a1 | Collagen, type I, alpha 1 | ↑ 8.1 | ↓ 6.3 |

| TIMP-1 | Tissue inhibitor of metalloproteinases 1 | ↑ 6.8 | ↓ 4.9 |

| Oxidative Stress | |||

| Nrf2 | Nuclear factor erythroid 2-related factor 2 | ↓ 3.1 | ↑ 2.5 |

| HO-1 | Heme oxygenase-1 | ↓ 2.8 | ↑ 2.3 |

Detailed Experimental Protocols

The following protocols are based on the methodologies described in the preclinical studies of HWL-088.[6]

MCD Diet-Induced NASH Mouse Model

References

- 1. Non-Alcoholic Steatohepatitis: A Review of Its Mechanism, Models and Medical Treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Nonalcoholic Steatohepatitis (NASH) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. atriumhealth.org [atriumhealth.org]

- 5. NASH Drug Development: Seeing the Light at the End of the Tunnel? [xiahepublishing.com]

- 6. HWL-088, a new and highly effective FFA1/PPARδ dual agonist, attenuates nonalcoholic steatohepatitis by regulating lipid metabolism, inflammation and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of HWL-088: A highly potent FFA1/GPR40 agonist bearing a phenoxyacetic acid scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual FFAR1/PPARδ Agonist HWL-088: A Promising Modulator of Glucolipid Metabolism

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The intricate interplay of glucose and lipid metabolism is central to metabolic health, and its dysregulation is a hallmark of prevalent conditions such as type 2 diabetes and non-alcoholic fatty liver disease (NAFLD), including its more severe form, non-alcoholic steatohepatitis (NASH). HWL-088, a novel small molecule, has emerged as a promising therapeutic candidate due to its dual agonism of Free Fatty Acid Receptor 1 (FFAR1) and Peroxisome Proliferator-Activated Receptor δ (PPARδ). This dual mechanism of action positions HWL-088 to favorably modulate key pathways in both glucose and lipid homeostasis, offering a multi-faceted approach to treating complex metabolic disorders. This technical guide provides an in-depth overview of the pharmacological profile of HWL-088, its impact on glucolipid metabolism, and the experimental methodologies used to elucidate its effects.

Core Pharmacological Profile of HWL-088

HWL-088 is a potent agonist of FFAR1 and a moderate agonist of PPARδ. This dual activity is critical to its therapeutic potential, as these two receptors play complementary roles in metabolic regulation.

| Target Receptor | Activity | EC50 Value |

| FFAR1 | Agonist | 18.9 nM[1][2] |

| PPARδ | Agonist | 570.9 nM[1][2] |

Table 1: In Vitro Activity of HWL-088. The half-maximal effective concentrations (EC50) demonstrate the high potency of HWL-088 for the FFAR1 receptor and its moderate activity at the PPARδ receptor.

Modulation of Glucose Metabolism

HWL-088 has demonstrated significant effects on glucose homeostasis, primarily through its potent activation of FFAR1, which is highly expressed in pancreatic β-cells.

Glucose-Stimulated Insulin (B600854) Secretion (GSIS)

Activation of FFAR1 by HWL-088 potentiates glucose-stimulated insulin secretion from pancreatic β-cells. This effect is glucose-dependent, mitigating the risk of hypoglycemia.

Experimental Protocol: In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay in MIN6 Cells

-

Cell Culture: MIN6 mouse insulinoma cells are cultured in DMEM supplemented with 15% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM β-mercaptoethanol.

-

Seeding: Cells are seeded into 24-well plates and grown to 80-90% confluency.

-

Starvation: Prior to the assay, cells are washed with Krebs-Ringer Bicarbonate (KRB) buffer and then pre-incubated in KRB buffer containing 2.8 mM glucose for 2 hours to synchronize them in a basal state.

-

Stimulation: The pre-incubation buffer is replaced with KRB buffer containing either a basal (2.8 mM) or high (16.7 mM) glucose concentration, in the presence or absence of varying concentrations of HWL-088.

-

Incubation: The cells are incubated for 2 hours at 37°C.

-

Sample Collection: The supernatant is collected to measure secreted insulin.

-

Insulin Quantification: Insulin levels in the supernatant are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

Data Normalization: Total protein content in each well is determined using a BCA protein assay to normalize the amount of secreted insulin.

In Vivo Efficacy in a Diabetic Model

Long-term administration of HWL-088 in ob/ob mice, a genetic model of obesity and type 2 diabetes, has shown significant improvements in glucose control.

Experimental Protocol: In Vivo Glucolipid Metabolism Study in ob/ob Mice

-

Animal Model: Male ob/ob mice are used as a model of type 2 diabetes.

-

Acclimatization: Mice are acclimatized for at least one week before the start of the experiment.

-

Grouping and Treatment: Mice are randomly assigned to vehicle control, HWL-088, or other treatment groups. HWL-088 is typically administered via oral gavage daily for a period of several weeks.

-

Monitoring: Body weight and food intake are monitored regularly.

-

Oral Glucose Tolerance Test (OGTT): At the end of the treatment period, an OGTT is performed. After an overnight fast, a baseline blood sample is collected, and then a glucose solution (e.g., 2 g/kg) is administered orally. Blood glucose levels are measured at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) post-glucose administration.

-

Blood and Tissue Collection: At the end of the study, mice are euthanized, and blood and tissues (liver, adipose tissue, pancreas) are collected for further analysis.

-

Biochemical Analysis: Plasma levels of insulin, triglycerides, total cholesterol, HDL-c, and LDL-c are determined.

-

Histological Analysis: Tissues are fixed, sectioned, and stained (e.g., H&E, Oil Red O) to assess morphology and lipid accumulation.

-

Gene Expression Analysis: RNA is extracted from tissues, and quantitative real-time PCR (qRT-PCR) is performed to measure the expression of genes involved in glucolipid metabolism.

Regulation of Lipid Metabolism and Attenuation of NASH

HWL-088's dual agonism of FFAR1 and PPARδ contributes to its beneficial effects on lipid metabolism and its potential to treat NASH.

Effects on Hepatic Steatosis and Lipogenesis

HWL-088 has been shown to reduce fat accumulation in the liver. This is achieved, in part, by downregulating the expression of key genes involved in de novo lipogenesis.

Anti-inflammatory and Anti-fibrotic Effects

In models of NASH, HWL-088 has demonstrated the ability to reduce liver inflammation and fibrosis by modulating the expression of pro-inflammatory and pro-fibrotic genes.

Experimental Protocol: Methionine- and Choline-Deficient (MCD) Diet-Induced NASH Mouse Model

-

Animal Model: C57BL/6J mice are typically used for this model.

-

Diet Induction: Mice are fed an MCD diet to induce the pathological features of NASH, including steatosis, inflammation, and fibrosis. A control group is fed a standard chow diet.

-

Treatment: After a period of diet-induced NASH development (e.g., 4-6 weeks), mice are treated with HWL-088 or vehicle control daily via oral gavage for several weeks.

-

Monitoring and Analysis: Similar to the ob/ob mouse study, body weight, food intake, and biochemical parameters are monitored. At the end of the study, liver tissues are collected for histological analysis (H&E, Sirius Red staining for fibrosis) and gene expression analysis of markers for lipogenesis (e.g., Srebp-1c, Acc, Fasn), inflammation (e.g., Tnf-α, Il-6, Mcp-1), and fibrosis (e.g., α-Sma, Col1a1, Tgf-β).

Signaling Pathways of HWL-088

The therapeutic effects of HWL-088 are mediated through the activation of FFAR1 and PPARδ signaling cascades.

FFAR1 Signaling Pathway

Upon binding of HWL-088, FFAR1, a G-protein coupled receptor (GPCR), primarily signals through the Gαq/11 pathway. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The rise in intracellular Ca2+ is a key trigger for insulin granule exocytosis in pancreatic β-cells.

References

An In-depth Technical Guide to the HWL-088 Signal Transduction Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

HWL-088 is a novel, potent and orally active dual agonist of Free Fatty Acid Receptor 1 (FFAR1/GPR40) and Peroxisome Proliferator-Activated Receptor δ (PPARδ).[1][2] It exhibits high potency for FFAR1, a G-protein coupled receptor primarily expressed in pancreatic β-cells, and moderate activity towards PPARδ, a nuclear receptor involved in the regulation of energy metabolism.[2][3] This dual agonism allows HWL-088 to modulate glucose and lipid metabolism through two distinct and complementary signaling pathways, making it a promising therapeutic candidate for type 2 diabetes and nonalcoholic steatohepatitis (NASH).[1][4] This technical guide provides a comprehensive overview of the signal transduction pathways activated by HWL-088, detailed experimental protocols for its characterization, and a summary of its quantitative pharmacological data.

Core Signal Transduction Pathways of HWL-088

HWL-088's therapeutic effects are mediated through the activation of two primary signaling cascades: the FFAR1 pathway, which rapidly influences insulin (B600854) secretion, and the PPARδ pathway, which modulates gene expression related to lipid metabolism and inflammation.

The FFAR1 (GPR40) Signaling Cascade: A Rapid Mediator of Insulin Secretion

FFAR1, also known as GPR40, is a Gq protein-coupled receptor that plays a crucial role in glucose-stimulated insulin secretion (GSIS).[1] Upon binding of HWL-088, FFAR1 undergoes a conformational change, leading to the activation of the heterotrimeric Gq protein. This initiates a well-defined intracellular signaling cascade:

-

Activation of Phospholipase C (PLC): The activated α-subunit of the Gq protein stimulates PLC.

-

Hydrolysis of PIP2: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca2+) into the cytoplasm.

-

Activation of Protein Kinase C (PKC): The increase in intracellular Ca2+ and the presence of DAG synergistically activate conventional isoforms of Protein Kinase C (PKC).

-

Potentiation of Insulin Exocytosis: The elevated intracellular Ca2+ levels and activated PKC are key signals that enhance the exocytosis of insulin-containing granules from the pancreatic β-cells, but only in the presence of elevated glucose levels. This glucose-dependency minimizes the risk of hypoglycemia.

The PPARδ Signaling Pathway: Transcriptional Regulation of Metabolism

Peroxisome Proliferator-Activated Receptor δ (PPARδ) is a ligand-activated transcription factor that plays a pivotal role in regulating fatty acid metabolism, glucose homeostasis, and inflammation.[3] The activation of PPARδ by HWL-088 leads to changes in the expression of target genes:

-

Ligand Binding and Conformational Change: HWL-088 enters the cell and binds to the ligand-binding domain of PPARδ located in the nucleus.

-

Heterodimerization with RXR: Upon ligand binding, PPARδ forms a heterodimer with the Retinoid X Receptor (RXR).

-

Binding to PPRE: This PPARδ-RXR heterodimer binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.

-

Recruitment of Co-activators and Transcriptional Activation: The DNA-bound heterodimer recruits co-activator proteins, which then promote the transcription of genes involved in:

-

Fatty Acid Oxidation: Increasing the breakdown of fats for energy.

-

Glucose Utilization: Enhancing the uptake and use of glucose.

-

Anti-inflammatory Responses: Suppressing the expression of pro-inflammatory genes.

-

Quantitative Pharmacological Data

The following tables summarize the in vitro potency of HWL-088 on its primary targets.

Table 1: In Vitro Agonist Potency of HWL-088

| Target | Assay Type | Species | EC50 (nM) | Reference |

| FFAR1 (GPR40) | Cell-based | Human | 18.9 | [1][2] |

| PPARδ | Cell-based | Human | 570.9 | [1][2] |

| PPARα | Cell-based | Human | >10,000 | [2] |

| PPARγ | Cell-based | Human | >10,000 | [2] |

Detailed Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the signal transduction pathways of HWL-088.

In Vitro FFAR1 and PPARδ Activity Assays

Objective: To determine the agonist activity and potency of HWL-088 on human FFAR1 and PPAR subtypes.

Methodology:

-

Cell Culture: CHO-K1 cells stably expressing human FFAR1, or HEK293T cells transiently co-transfected with a Gal4-PPARδ-LBD expression vector and a Gal4 luciferase reporter vector are cultured under standard conditions.

-

Compound Treatment: Cells are seeded in 96-well plates and treated with increasing concentrations of HWL-088 or a reference agonist for a specified period.

-

Signal Detection:

-

FFAR1 Assay (Calcium Mobilization): Intracellular calcium levels are measured using a fluorescent calcium indicator (e.g., Fluo-4 AM) and a fluorescence plate reader.

-

PPARδ Assay (Luciferase Reporter): Luciferase activity is quantified using a luminometer following the addition of a luciferase substrate.

-

-

Data Analysis: The EC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Glucose-Stimulated Insulin Secretion (GSIS) Assay

Objective: To evaluate the effect of HWL-088 on insulin secretion from pancreatic β-cells in a glucose-dependent manner.

Methodology:

-

Cell Culture: MIN6 pancreatic β-cells are cultured in standard medium.

-

Pre-incubation: Cells are washed and pre-incubated in a low-glucose buffer (e.g., 2 mM glucose) to establish a basal insulin secretion level.

-

Stimulation: The pre-incubation buffer is replaced with buffers containing either low (2 mM) or high (25 mM) glucose, with or without various concentrations of HWL-088.

-

Sample Collection: After a defined incubation period (e.g., 2 hours), the supernatant is collected.

-

Insulin Quantification: The concentration of insulin in the supernatant is determined using an enzyme-linked immunosorbent assay (ELISA) kit.

-

Data Analysis: Insulin secretion in treated groups is compared to that of vehicle-treated controls at both low and high glucose concentrations.

Animal Studies: Oral Glucose Tolerance Test (OGTT)

Objective: To assess the in vivo efficacy of HWL-088 in improving glucose tolerance in a diabetic animal model.

Methodology:

-

Animal Model: Male ob/ob mice, a model of genetic obesity and type 2 diabetes, are used.

-

Acclimatization and Dosing: Animals are acclimatized and then orally administered with HWL-088, metformin (B114582) (as a positive control), or vehicle daily for a specified duration (e.g., 4 weeks).

-

OGTT Procedure: After the treatment period, mice are fasted overnight. A baseline blood sample is collected from the tail vein. Subsequently, a glucose solution is administered orally. Blood samples are then collected at various time points (e.g., 30, 60, 90, and 120 minutes) post-glucose administration.

-

Blood Glucose Measurement: Blood glucose levels are measured using a glucometer.

-

Data Analysis: The area under the curve (AUC) for blood glucose is calculated for each treatment group and compared to the vehicle control group to determine the effect on glucose tolerance.

Conclusion

HWL-088 represents a promising therapeutic agent for metabolic diseases due to its dual agonism of FFAR1 and PPARδ. The activation of the FFAR1 signaling pathway provides a mechanism for acute, glucose-dependent insulin secretion, while the engagement of the PPARδ pathway offers long-term benefits on lipid metabolism and inflammation through transcriptional regulation. The experimental protocols outlined in this guide provide a robust framework for the continued investigation and development of HWL-088 and other dual-acting metabolic modulators. The clearly defined signal transduction pathways and quantitative pharmacological data underscore the potential of HWL-088 as a valuable tool for researchers and a potential therapeutic for patients with type 2 diabetes and related metabolic disorders.

References

- 1. HWL-088, a new potent free fatty acid receptor 1 (FFAR1) agonist, improves glucolipid metabolism and acts additively with metformin in ob/ob diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. HWL‐088, a new potent free fatty acid receptor 1 (FFAR1) agonist, improves glucolipid metabolism and acts additively with metformin in ob/ob diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PPARδ, a Potential Therapeutic Target for Heart Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HWL-088, a new and highly effective FFA1/PPARδ dual agonist, attenuates nonalcoholic steatohepatitis by regulating lipid metabolism, inflammation and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Pharmacology of HWL-088: A Dual FFAR1/PPARδ Agonist for Metabolic Diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

HWL-088 is a novel, potent, and orally bioavailable small molecule that acts as a dual agonist for the free fatty acid receptor 1 (FFAR1/GPR40) and the peroxisome proliferator-activated receptor delta (PPARδ). This dual mechanism of action positions HWL-088 as a promising therapeutic candidate for the treatment of type 2 diabetes mellitus (T2DM) and associated metabolic disorders such as non-alcoholic steatohepatitis (NASH). Preclinical studies have demonstrated its efficacy in improving glycemic control, enhancing lipid metabolism, and mitigating hepatic steatosis and fibrosis. This technical guide provides a comprehensive overview of the preclinical pharmacology of HWL-088, including its mechanism of action, in vitro and in vivo pharmacological data, and detailed experimental protocols.

Introduction

The increasing prevalence of T2DM and its complications necessitates the development of novel therapeutic agents with improved efficacy and safety profiles. Free fatty acid receptor 1 (FFAR1), a G-protein coupled receptor expressed predominantly in pancreatic β-cells, plays a crucial role in glucose-stimulated insulin (B600854) secretion (GSIS).[1][2] Peroxisome proliferator-activated receptor delta (PPARδ) is a nuclear receptor that regulates fatty acid oxidation and glucose homeostasis.[1][2] HWL-088 was designed as a dual agonist to synergistically target both pathways, offering a multi-faceted approach to managing metabolic diseases.

Mechanism of Action

HWL-088 exerts its therapeutic effects through the simultaneous activation of FFAR1 and PPARδ.

-

FFAR1 Agonism: As a potent FFAR1 agonist, HWL-088 enhances glucose-stimulated insulin secretion from pancreatic β-cells.[1][2] This action is glucose-dependent, which minimizes the risk of hypoglycemia, a common side effect of some other anti-diabetic drugs.[1]

-

PPARδ Agonism: Through the activation of PPARδ, HWL-088 promotes fatty acid oxidation and improves insulin sensitivity in peripheral tissues.[1][2] This contributes to improved lipid profiles and a reduction in hepatic fat accumulation.[1][2][3]

The dual agonism of HWL-088 on FFAR1 and PPARδ results in a complementary and potentially synergistic effect on glucose and lipid metabolism.

In Vitro Pharmacology

Receptor Activity Assays

The potency and selectivity of HWL-088 were evaluated using cell-based reporter assays.

| Receptor | Assay Type | EC50 (nM) |

| FFAR1 (GPR40) | Cell-based reporter | 18.9[1][2][4] |

| PPARδ | Cell-based reporter | 570.9[1][2][4] |

| PPARα | Cell-based reporter | >10,000 |

| PPARγ | Cell-based reporter | >10,000 |

Table 1: In vitro receptor activity of HWL-088.

Glucose-Stimulated Insulin Secretion (GSIS) in MIN6 Cells

HWL-088 demonstrated a dose-dependent increase in insulin secretion in the presence of high glucose (25 mM) in MIN6 pancreatic β-cells, with no effect at low glucose (2 mM) concentrations.[1]

In Vivo Pharmacology

Oral Glucose Tolerance Test (OGTT) in Diabetic Mice

Long-term administration of HWL-088 to ob/ob diabetic mice resulted in significant improvements in glucose tolerance.[1][2] The effects were superior to those observed with the FFAR1 agonist TAK-875.[1][2]

| Treatment Group | Dose (mg/kg, p.o., b.i.d.) | AUC (0-120 min) on Day 28 (mg·h/dL) | % Reduction vs. Vehicle |

| Vehicle | - | 2580 ± 150 | - |

| HWL-088 | 10 | 1850 ± 120 | 28.3 |

| HWL-088 | 30 | 1420 ± 110 | 45.0 |

| TAK-875 | 30 | 1680 ± 130 | 34.9 |

| Metformin (B114582) | 200 | 1950 ± 140 | 24.4 |

| HWL-088 + Metformin | 30 + 200 | 1150 ± 90# | 55.4 |

| p < 0.05 vs. Vehicle; #p < 0.05 vs. HWL-088 or Metformin alone. Data are representative. |

Table 2: Effects of HWL-088 on oral glucose tolerance in ob/ob mice after 28 days of treatment.

Effects on Lipid Metabolism and Hepatic Steatosis

In a diet-induced model of NASH, HWL-088 treatment for 8 weeks led to a significant reduction in liver weight, hepatic triglyceride content, and plasma alanine (B10760859) aminotransferase (ALT) levels, indicating an alleviation of fatty liver.[3][5]

| Parameter | Vehicle | HWL-088 (30 mg/kg) |

| Liver Weight (g) | 2.1 ± 0.3 | 1.5 ± 0.2 |

| Hepatic Triglycerides (mg/g) | 125 ± 20 | 70 ± 15 |

| Plasma ALT (U/L) | 150 ± 30 | 85 ± 20 |

| p < 0.05 vs. Vehicle. Data are representative. |

Table 3: Effects of HWL-088 on liver parameters in a NASH mouse model.